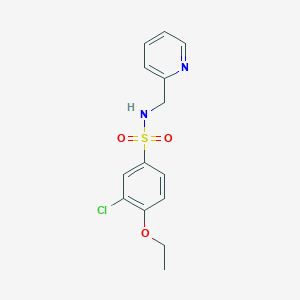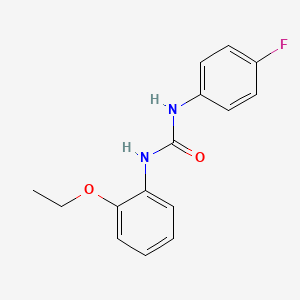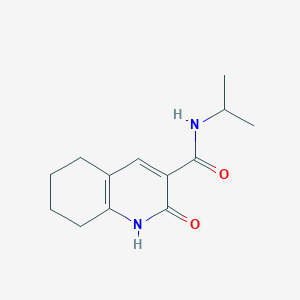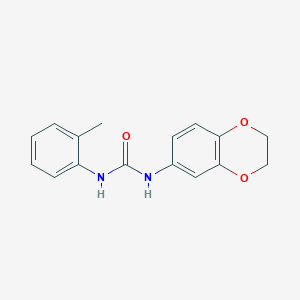
N-(4-bromophenyl)-N'-(sec-butyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-N'-(sec-butyl)urea, also known as BU-224, is a selective antagonist of the orexin-2 receptor (OX2R). Orexin receptors are G-protein-coupled receptors that are involved in the regulation of sleep, wakefulness, and feeding behavior. BU-224 is a valuable tool for studying the role of OX2R in these processes.
Mécanisme D'action
N-(4-bromophenyl)-N'-(sec-butyl)urea blocks the activity of the OX2R by binding to the receptor and preventing the binding of orexin-A and orexin-B, the endogenous ligands for the receptor. This results in a decrease in the activity of the orexin system, which is involved in the regulation of sleep, wakefulness, and feeding behavior.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on sleep and wakefulness in animal models. It has been shown to increase the amount of non-rapid eye movement (NREM) sleep and decrease the amount of wakefulness. This compound has also been shown to decrease food intake in rats, indicating a role for OX2R in the regulation of feeding behavior.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-N'-(sec-butyl)urea is a valuable tool for studying the role of OX2R in sleep, wakefulness, and feeding behavior. Its high selectivity for OX2R makes it a useful tool for investigating the specific effects of OX2R blockade. However, its use is limited by its relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are many potential future directions for research on N-(4-bromophenyl)-N'-(sec-butyl)urea and the orexin system. One area of interest is the role of OX2R in addiction and reward. It has been shown that the orexin system is involved in the regulation of reward-seeking behavior, and this compound may be a useful tool for investigating this further. Another area of interest is the use of this compound as a potential therapeutic agent for sleep disorders. Its selectivity for OX2R makes it a promising candidate for the development of new sleep aids. Finally, further research is needed to fully understand the role of the orexin system in feeding behavior and its potential implications for the treatment of obesity and other metabolic disorders.
Méthodes De Synthèse
N-(4-bromophenyl)-N'-(sec-butyl)urea can be synthesized using a multistep process starting from 4-bromophenyl isocyanate and sec-butylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then deprotected to yield the final product. The synthesis of this compound has been described in detail in the literature.
Applications De Recherche Scientifique
N-(4-bromophenyl)-N'-(sec-butyl)urea has been used extensively in scientific research to study the role of OX2R in sleep, wakefulness, and feeding behavior. It has been shown to be a highly selective antagonist of OX2R, with no significant activity at other receptors. This compound has been used in both in vitro and in vivo studies to investigate the effects of OX2R blockade on sleep and wakefulness, as well as the regulation of feeding behavior.
Propriétés
IUPAC Name |
1-(4-bromophenyl)-3-butan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-3-8(2)13-11(15)14-10-6-4-9(12)5-7-10/h4-8H,3H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWFESCLCLMBSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-chloro-6-fluorophenyl)acetyl]-4-piperidinecarboxamide](/img/structure/B5432479.png)
![N-[2-(cyclopentylthio)ethyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5432480.png)

![7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5432488.png)

![N-(3-chloro-2-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5432518.png)



![6-[(diethylamino)methyl]-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5432540.png)

![(1R*,2R*,6S*,7S*)-4-[(3-fluoro-2-pyridinyl)methyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5432554.png)
![2-{[2-(benzylamino)-2-oxoethyl]thio}-N-2-naphthylacetamide](/img/structure/B5432556.png)
![3-({[2-(methylthio)phenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5432566.png)